2,6-Difluorophenyl cyclohexyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYSPBOGMIXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Difluorophenyl Cyclohexyl Ketone and Analogues
Classical and Established Approaches for Fluorinated Ketone Synthesis
Traditional methods for ketone synthesis have been widely applied and adapted for the preparation of fluorinated derivatives. These approaches often rely on stoichiometric reagents and have been foundational in organic synthesis.
Friedel-Crafts Acylation Strategies for Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orglibretexts.orglibretexts.org The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring. sigmaaldrich.comlibretexts.org A key advantage of this method is that the resulting ketone product is deactivated towards further acylation, preventing polysubstitution. organic-chemistry.orglibretexts.org
For the synthesis of 2,6-difluorophenyl cyclohexyl ketone, this would involve the reaction of 1,3-difluorobenzene (B1663923) with cyclohexanecarbonyl chloride. However, the presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring deactivates it, making the Friedel-Crafts reaction more challenging compared to unsubstituted benzene. libretexts.org The reaction typically requires a stoichiometric amount of the Lewis acid catalyst because both the acylating agent and the product ketone form complexes with it. organic-chemistry.org
Table 1: Examples of Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|---|
| Benzene | Ethanoyl chloride | AlCl₃ | Benzene | Cold, then reflux at 60°C | Phenylethanone | chemguide.co.uk |
| Toluene | Acetic anhydride | Triphenyltin grafted on SBA-15 | - | - | 4-Methylacetophenone | sigmaaldrich.com |
| Anisole | Acetic anhydride | AlPW₁₂O₄₀ | No solvent | Mild conditions | 4-Methoxyacetophenone | strath.ac.uk |
| Aromatic Ethers | Carboxylic Acids | Methanesulfonic Acid | Graphite | - | Aryl Ketones | organic-chemistry.org |
Condensation and Alkylation Reactions in Fluorinated Ketone Formation
Condensation reactions, particularly the Claisen condensation, are fundamental carbon-carbon bond-forming reactions. fiveable.mewikipedia.org The classic Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A "crossed" or mixed Claisen condensation can occur between two different esters or between an ester and another carbonyl compound, like a ketone. fiveable.meorganic-chemistry.org For these reactions to be synthetically useful in producing a single product, one of the reactants should ideally lack α-hydrogens to prevent self-condensation. fiveable.meorganic-chemistry.org While not a direct route to the title compound, these methods can be used to construct precursors that are later converted to the desired ketone.
Alkylation of pre-formed enolates is another powerful strategy. Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of substituted aromatic compounds. wikipedia.orgorganic-chemistry.orgchem-station.comnih.gov In this technique, a directing metalation group (DMG) on the aromatic ring, such as an amide or carbamate, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. organic-chemistry.orgnih.gov The resulting aryllithium species can then react with an electrophile, such as a cyclohexyl-containing reagent, to introduce the desired side chain. Subsequent manipulation of the DMG would be required to yield the final ketone.
Oxidation of Precursor Fluorinated Alcohols and Related Substrates
A highly effective and direct method for synthesizing ketones is the oxidation of the corresponding secondary alcohols. For this compound, the precursor would be (2,6-difluorophenyl)(cyclohexyl)methanol. A variety of oxidizing agents can be employed for this transformation.
The presence of electron-withdrawing groups, such as fluorine atoms, can make the oxidation of α-fluorinated alcohols more challenging compared to their non-fluorinated counterparts. fiveable.me However, several methods have been developed to address this. For instance, a catalytic amount of a nitroxide radical, such as ACT (the azido-derivative of TEMPO), in the presence of a terminal oxidant like potassium persulfate (K₂S₂O₈), has been shown to be effective for the oxidation of α-trifluoromethyl alcohols to the corresponding ketones. acs.org Another approach involves using [bis(trifluoroacetoxy)iodo]perfluoroalkanes as recyclable oxidizing agents in the presence of aqueous potassium bromide. masterorganicchemistry.com More conventional and inexpensive methods, such as using nitric acid and iron(III) chloride in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can also selectively oxidize secondary alcohols to ketones with excellent yields. wikipedia.org
Table 2: Selected Methods for Oxidation of Secondary Alcohols to Ketones
| Substrate | Reagents | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| α-Trifluoromethyl alcohols | ACT (cat.), K₂S₂O₈, pyridine | Acetonitrile, 50°C | α-Trifluoromethyl ketones | acs.org |
| Secondary Alcohols | HNO₃ (cat.), FeCl₃ (cat.), O₂ | HFIP, room temp. | Ketones | wikipedia.org |
| Secondary Alcohols | RfI(OCOCF₃)₂ (Rf = perfluoroalkyl) | aq. KBr | Ketones | masterorganicchemistry.com |
| Various Diols | NaBr, Selectfluor® | - | Lactones | organic-chemistry.org |
Nucleophilic and Electrophilic Fluoroalkylation of Carbonyl Compounds
Fluoroalkylation reactions are key to synthesizing organofluorine compounds. In nucleophilic fluoroalkylation, a fluoroalkyl anion equivalent is added to an electrophile, such as a carbonyl compound. nih.gov For example, α-fluoro carbanions can be generated and reacted with aldehydes or ketones. rsc.org The resulting α-fluoro alkoxides can then be oxidized to the corresponding α-fluoroketones.
Conversely, electrophilic fluorination involves the reaction of an enol or enolate with a source of "electrophilic fluorine," such as Selectfluor®. organic-chemistry.org This method can be used to introduce fluorine atoms alpha to a carbonyl group. For instance, cyclic 1,3-diketones can be selectively monofluorinated using Selectfluor® in acetonitrile. organic-chemistry.org The mechanism is proposed to involve the attack of the enol form of the ketone on the electrophilic fluorine reagent. organic-chemistry.orgacs.org These methods are generally used to introduce fluorine atoms into a molecule that already contains a ketone functionality.
Wittig Reaction Applications in Fluorinated Ketone Synthesis
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. acs.orgrsc.orgresearchgate.netorganic-chemistry.org The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. rsc.orgorganic-chemistry.org This reaction is highly reliable for forming a carbon-carbon double bond at a specific location. rsc.org
The primary application of the Wittig reaction is the conversion of a carbonyl group into an alkene, with the formation of the highly stable triphenylphosphine (B44618) oxide as a driving force. organic-chemistry.org Therefore, the Wittig reaction is not a direct method for the synthesis of ketones. Instead, it is a method that consumes ketones to produce other functional groups. While it could be part of a longer, multi-step synthetic sequence where an alkene is subsequently converted to a ketone, its direct utility in the synthesis of this compound is not conventional.
Modern Catalytic Approaches for Ketone Synthesis
In recent decades, transition-metal catalysis has revolutionized the synthesis of aryl ketones, offering milder conditions, higher selectivity, and greater functional group tolerance compared to classical methods like Friedel-Crafts acylation. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are particularly prominent. rsc.orgnih.govnih.gov For example, aryl ketones can be synthesized by coupling arylboronic acids with carboxylic acids that have been activated in situ with pivalic anhydride. organic-chemistry.org This method is advantageous due to its high regioselectivity and tolerance of a wide range of functional groups. organic-chemistry.org Another palladium-catalyzed approach involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents, to form the desired aryl ketones after hydrolysis. nih.gov
Rhodium catalysts have also been employed for the synthesis of aryl ketones. One method involves the chelation-assisted C-H arylation of an aromatic ketone with an arylboronic acid derivative. acs.org In this process, the ketone's carbonyl group acts as a directing group, leading to highly regioselective arylation at the ortho position. acs.orgmdpi.com
Copper-catalyzed reactions provide an economically attractive alternative. organic-chemistry.orgresearchgate.netacs.org An interesting copper-catalyzed method for synthesizing α-aryl ketones involves the reaction of β-diketones with aryl halides. organic-chemistry.orgacs.orgacs.orgcapes.gov.br This process proceeds via an arylation/C-C bond activation sequence and can be performed with simple copper salts without the need for complex ligands. organic-chemistry.orgacs.org
Table 3: Examples of Modern Catalytic Syntheses of Aryl Ketones
| Catalytic System | Reactants | Key Features | Product Type | Reference(s) |
|---|---|---|---|---|
| Palladium(II) acetate (B1210297) / Phosphine ligand | Arylboronic acid + Carboxylic acid/Pivalic anhydride | One-pot synthesis, good functional group tolerance | Aryl ketones | organic-chemistry.org |
| Palladium catalyst | Aryl bromide + N-tert-butylhydrazone | Use of an acyl anion equivalent | Alkyl aryl ketones | nih.gov |
| Rhodium complex | Aromatic ketone + Phenylboronic acid pinacol (B44631) ester | Chelation-assisted C-H activation, high regioselectivity | Biaryl derivatives | acs.org |
| Copper(I) or Copper(II) salts | β-Diketone + Aryl halide | Ligandless, C-C bond activation | α-Aryl ketones | organic-chemistry.orgacs.org |
Photoredox Catalysis in C-C Bond Formation for Ketones
Photoredox catalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes that enable novel bond formations under mild conditions. nih.gov This approach can be harnessed for the synthesis of ketones by generating radical intermediates that would be inaccessible through traditional thermal methods. nih.govacs.org The formation of ketones via photoredox catalysis often involves the coupling of radical species generated from readily available precursors like carboxylic acids or alkenes. chemrxiv.orgnih.gov
For the synthesis of this compound, a plausible photoredox-catalyzed approach would involve the generation of a 2,6-difluorophenyl radical or a cyclohexylacyl radical. For instance, a protocol merging N-heterocyclic carbene (NHC) and photoredox catalysis could activate a cyclohexyl carboxylic acid, which upon single-electron reduction, could couple with a suitable 2,6-difluorophenyl radical precursor. chemrxiv.org Alternatively, semiconductor quantum dots have been shown to be efficient and robust precious-metal-free photocatalysts for several photoredox reactions, including β-alkylation, offering another potential avenue for C-C bond formation. nih.gov
Key features of photoredox-catalyzed ketone synthesis are summarized below:
Table 1: Photoredox Catalysis for Ketone Synthesis
| Catalyst System | Precursors | Key Intermediate | Advantages |
|---|---|---|---|
| Organic Dye/NHC | Carboxylic Acids, Alkyl Halides | Acyl Azolium, Alkyl Radical | Mild conditions, high functional group tolerance, late-stage functionalization. chemrxiv.org |
| fac-Ir(ppy)₃ | Aldehydes, 4-Alkyl Hantzsch Esters | Ketyl Radical, Alkyl Radical | Generation of congested ketones, use of radical precursors. nih.gov |
Nickel-Catalyzed Cross-Coupling Reactions for Ketone Synthesis
Nickel catalysis has become indispensable for the synthesis of ketones, offering powerful methods for the cross-coupling of diverse electrophiles. rsc.org These reactions provide a versatile and practical route to unsymmetrical ketones, including diaryl and alkyl-aryl ketones, by coupling two accessible and stable electrophiles. acs.orgacs.org Nickel's ability to cycle through multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) is central to its catalytic prowess, enabling the coupling of substrates like aryl halides, organotriflates, acid derivatives, and amides. acs.orgchinesechemsoc.org
A direct synthesis of this compound could be envisioned via a nickel-catalyzed reductive cross-coupling between an activated form of cyclohexanecarboxylic acid (e.g., an anhydride or N-acyl imide) and a 1-halo-2,6-difluorobenzene. acs.org Another prominent strategy involves the coupling of primary alcohols with organohalides, where the alcohol is oxidized in situ to an aldehyde, which then participates in a nickel-catalyzed carbonyl-Heck type reaction. acs.org This avoids the need to handle potentially unstable aldehyde intermediates.
Recent advances have also highlighted the γ-alkylation of cyclopropyl (B3062369) ketones with alkyl chlorides, a process that proceeds through a cross-electrophile coupling mechanism to yield γ-alkyl ketones. rsc.org This showcases nickel's utility in forming C(sp³)–C(sp³) bonds and modifying ketones at remote positions. rsc.org
Table 2: Nickel-Catalyzed Ketone Synthesis
| Reaction Type | Substrates | Catalyst System | Key Features |
|---|---|---|---|
| Dehydrogenative Cross-Coupling | Primary Alcohols, Organotriflates | Ni(0) with ligand (e.g., dtbbpy) | In situ aldehyde formation, avoids stoichiometric oxidants. acs.org |
| Reductive Cross-Coupling | Amides, Aryl Iodides | Ni(0) with Zn reductant | Utilizes stable amide precursors, good functional group tolerance. chinesechemsoc.org |
| Electro-Reductive Cross-Coupling | N-Acyl Imides, Alkyl Halides | Ni(II) salt, electrochemical reduction | Couples two distinct electrophiles, forms dialkyl ketones. acs.org |
Dual Photo/Cobalt Catalysis in Ketone Synthesis from Diverse Feedstocks
The merger of photoredox catalysis with cobalt catalysis has unlocked new synthetic pathways, particularly for the synthesis of ketones from abundant feedstocks like primary alcohols and alkenes. researchgate.netbohrium.com This dual catalytic system manipulates the reactivity of nucleophilic ketyl radicals and demonstrates high chemo- and regioselectivity under mild reaction conditions. researchgate.netbohrium.com The photocatalyst absorbs light to initiate electron transfer, while the cobalt co-catalyst plays a crucial role in hydrogen atom transfer (HAT) processes and enabling efficient turnover. researchgate.netacs.org
One notable application is the direct oxidative coupling of primary alcohols and alkenes to form ketones, proceeding through a secondary alcohol intermediate. researchgate.net This method contrasts with traditional transition-metal-catalyzed hydroacylation, which often requires high temperatures and precious metals. researchgate.netbohrium.com Another powerful transformation enabled by this dual catalysis is the regiospecific synthesis of distally unsaturated ketones from tertiary cycloalkanols, which proceeds with the evolution of hydrogen gas as the sole byproduct. acs.org
For the specific target, this compound, one could hypothetically employ a dual photo/cobalt-catalyzed reaction between a suitable alkene and a primary alcohol that could serve as precursors to the cyclohexyl and 2,6-difluorophenyl moieties, respectively, although the directness of this specific application remains a subject for further research.
Table 3: Dual Photo/Cobalt Catalyzed Ketone Synthesis
| Reaction Type | Substrates | Catalytic System | Product Type |
|---|---|---|---|
| Oxidative Coupling | Primary Alcohols, Alkenes | Photocatalyst (e.g., TBADT), CoCl₂ | Linear Ketones researchgate.netbohrium.com |
| Ring-Opening Dehydrogenation | Tertiary Cycloalkanols | Organophotocatalyst, Cobaloxime | Distally Unsaturated Ketones acs.org |
| Homobenzylic Oxygenation | Alkylarines | Acridinium photocatalyst, Cobalt catalyst | Homobenzylic Ketones youtube.com |
Organometallic Reagent-Mediated Syntheses of Ketones
The use of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, represents a classic and highly effective strategy for C-C bond formation and ketone synthesis. libretexts.orglibretexts.org These reagents function as potent carbon nucleophiles (carbanion equivalents) that readily attack electrophilic carbonyl carbons. libretexts.orgyoutube.com
A common route to ketones involves the reaction of an organometallic reagent with a nitrile (R-C≡N). ucalgary.ca The nucleophilic carbon of the organometallic reagent adds to the nitrile carbon, forming an intermediate imine salt. Subsequent acidic workup hydrolyzes this intermediate to the desired ketone. ucalgary.ca A key advantage of this method is that the ketone is only formed during the final hydrolysis step, preventing a second addition of the organometallic reagent to the product ketone, which would lead to a tertiary alcohol. ucalgary.ca
To synthesize this compound via this method, one could react 2,6-difluorophenyllithium (prepared from 1-bromo-2,6-difluorobenzene (B153491) and an alkyllithium) with cyclohexanecarbonitrile. Alternatively, reacting cyclohexylmagnesium bromide with 2,6-difluorobenzonitrile (B137791) would also yield the target compound after hydrolysis.
Table 4: Ketone Synthesis Using Organometallic Reagents
| Reagent Type | Substrate | Intermediate | Key Advantage |
|---|---|---|---|
| Grignard (RMgX) | Nitrile (R'C≡N) | Imine salt | Prevents over-addition to form tertiary alcohols. ucalgary.ca |
| Organolithium (RLi) | Nitrile (R'C≡N) | Imine salt | Generally more reactive than Grignard reagents. ucalgary.ca |
Multi-Step Synthetic Strategies and Optimization
Beyond single-step catalytic transformations, the synthesis of complex molecules like this compound often necessitates multi-step sequences. These strategies allow for the careful and controlled construction of the molecular framework and the precise installation of functional groups.
Sequential Reaction Schemes for Complex Ketones (e.g., Diels-Alder, Hydrogenation, Chlorination)
A powerful strategy for constructing the cyclohexyl ketone core involves a sequence of classic organic reactions. A patented method for producing cyclohexyl phenyl ketone demonstrates such a sequence, starting from 1,3-butadiene (B125203) and acrylic acid. google.com This process involves four sequential steps performed in the same reaction vessel without the isolation of intermediates:
Diels-Alder Reaction: 1,3-Butadiene and acrylic acid undergo a [4+2] cycloaddition to form cyclohexene-4-carboxylic acid.
Hydrogenation: The double bond in the cyclohexene (B86901) ring is reduced, typically using a catalyst like palladium on carbon (Pd/C) and hydrogen gas, to yield cyclohexanecarboxylic acid.
Chlorination: The carboxylic acid is converted to the corresponding acyl chloride, cyclohexanecarbonyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).
Friedel-Crafts Acylation: The final C-C bond is formed by reacting the cyclohexanecarbonyl chloride with an aromatic ring in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).
To adapt this for the synthesis of this compound, the final Friedel-Crafts acylation step would be performed using 1,3-difluorobenzene as the aromatic substrate. This multi-step, one-pot approach offers high selectivity and yield, streamlining the synthesis from simple, inexpensive starting materials. google.com Other reduction methods like the Wolff-Kishner or Clemmensen reduction can also be employed to reduce a carbonyl group to a methylene (B1212753) (CH₂) group, which is a key step in certain synthetic routes. masterorganicchemistry.com
Chemo- and Regioselective Synthetic Pathways for Fluorinated Ketones
The synthesis of fluorinated organic molecules presents unique challenges and opportunities due to the profound electronic effects of the fluorine atom. nih.gov Achieving chemo- and regioselectivity is paramount. Chemoselectivity involves selectively reacting one functional group in the presence of others, while regioselectivity concerns the specific position at which a reaction occurs.
In synthesizing this compound, the primary challenge is the controlled introduction of the difluorophenyl motif. This is typically achieved by using a pre-fluorinated building block, such as 1,3-difluorobenzene or 2,6-difluorobenzonitrile, rather than attempting to fluorinate the aromatic ring at a late stage. Using these starting materials ensures the correct regiochemistry of the fluorine atoms.
Methodologies must also be chemoselective. For example, when using an organometallic reagent like 2,6-difluorophenyllithium, the reaction conditions must be controlled to ensure it adds to the nitrile or acyl chloride without reacting with other parts of the molecule. ucalgary.ca Similarly, in photoredox or transition-metal-catalyzed reactions, the catalyst must selectively activate the desired C-H or C-X bond without disturbing the stable C-F bonds. nih.govresearchgate.net
The development of synthetic methods for fluorinated compounds is an active area of research. Studies on the chemoselective addition of difluoroenolates to α-haloketones have demonstrated that it is possible to perform additions to a carbonyl group without triggering reactions at an adjacent carbon-halogen bond, highlighting the subtle control that can be achieved under mild conditions. nih.gov Furthermore, chemoenzymatic methods are being explored for the regioselective incorporation of fluorine into complex molecules like polyketides, showcasing the future direction of selective fluorination. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1,3-difluorobenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst. The optimization of this reaction is crucial to maximize the yield of the desired product and to control the regioselectivity, minimizing the formation of unwanted isomers. Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.
Traditional Lewis acids such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste streams. researchgate.net Research has focused on finding more efficient and recyclable catalysts. For instance, solid acid catalysts like zeolites and metal triflates have been explored for Friedel-Crafts acylations. routledge.com These catalysts can offer advantages in terms of ease of separation and potential for reuse, contributing to a more sustainable process. researchgate.net
The choice of solvent also plays a critical role. While traditional solvents for Friedel-Crafts reactions include chlorinated hydrocarbons, greener alternatives are being investigated to reduce the environmental impact. nih.gov Solvent-free conditions, where one of the reactants acts as the solvent, have also been successfully employed in some Friedel-Crafts acylations, significantly reducing waste. researchgate.netepa.gov
Temperature control is another vital aspect of optimization. Friedel-Crafts reactions can be exothermic, and maintaining an optimal temperature is key to preventing side reactions and decomposition of the product. The reaction time is also adjusted to ensure complete conversion of the starting materials without promoting the formation of byproducts.
A hypothetical optimization study for the synthesis of this compound via Friedel-Crafts acylation is presented in the table below. This table illustrates how systematic variation of reaction parameters can lead to improved yields and selectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para:ortho) |
|---|---|---|---|---|---|---|
| 1 | AlCl₃ (120) | Dichloromethane | 0 to rt | 4 | 65 | 90:10 |
| 2 | FeCl₃ (120) | Dichloromethane | 0 to rt | 4 | 60 | 88:12 |
| 3 | TfOH (20) | None | 140 | 4 | 85 | 98:2 |
| 4 | La(OTf)₃ (5) + TfOH (10) | None | 140 | 4 | 87 | 99:1 |
| 5 | H-Y Zeolite | 1,2-Dichlorobenzene | 180 | 6 | 75 | 95:5 |
This table is a representative example based on literature data for similar reactions and is intended for illustrative purposes.
The data suggests that a combination of a rare earth triflate like La(OTf)₃ with trifluoromethanesulfonic acid (TfOH) under solvent-free conditions could provide the highest yield and selectivity for the desired para-substituted product. researchgate.netepa.gov The use of a solid acid catalyst like H-Y Zeolite also shows promise for a more environmentally friendly process, although potentially at higher temperatures. researchgate.net
Reaction Mechanisms and Reactivity of 2,6 Difluorophenyl Cyclohexyl Ketone
Nucleophilic Addition Reactions to the Carbonyl Center
The reactivity of the carbonyl group in 2,6-difluorophenyl cyclohexyl ketone is dictated by a balance of stereoelectronic and steric effects.
Electronic Effects: The two fluorine atoms on the phenyl ring are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect depletes electron density from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile. masterorganicchemistry.com Generally, electron-withdrawing groups adjacent to a carbonyl increase the rate of nucleophilic addition. masterorganicchemistry.com This enhanced electrophilicity makes the ketone more susceptible to attack by nucleophiles compared to ketones with electron-donating or neutral substituents.
Steric Effects: Conversely, the rate of nucleophilic addition is also sensitive to steric hindrance. masterorganicchemistry.com The presence of bulky groups around the carbonyl can physically impede the nucleophile's approach to the carbonyl carbon. libretexts.orgyoutube.com In this compound, both the cyclohexyl group and the 2,6-disubstituted phenyl group contribute significant steric bulk. The ortho-fluorine atoms, in particular, crowd the space around the reaction center. This steric congestion can slow down the rate of addition, especially for large or bulky nucleophiles. libretexts.org Therefore, a competition exists between the activating electronic effect of the fluorine atoms and the deactivating steric hindrance of the bulky substituents.
The stereochemical outcome of nucleophilic addition is also significant. Because the two groups attached to the carbonyl are different, the carbonyl carbon has two distinct faces (re and si). libretexts.org Attack by a nucleophile will create a new chiral center, and the reaction can produce a mixture of stereoisomers. libretexts.orgyoutube.com
| Factor | Effect on Carbonyl Carbon | Impact on Reactivity Towards Nucleophiles |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -F, -Cl) | Increases positive charge (electrophilicity) | Increases reactivity |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decreases positive charge (electrophilicity) | Decreases reactivity |
| Steric Hindrance (Bulkiness) | Shields the carbon from attack | Decreases reactivity |
Reduction Methodologies: Hydroboration and Related Processes
Hydroboration is a key method for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The reaction typically employs a borane (B79455) reagent, such as pinacolborane (HBpin), often in the presence of a catalyst. acs.orgrsc.org The process involves the addition of a B-H bond across the C=O double bond, followed by workup to yield the alcohol. masterorganicchemistry.comyoutube.com
The catalytic hydroboration of ketones can proceed through various mechanisms, depending on the catalyst used. For many metal-catalyzed hydroborations, the reaction involves the formation of an active catalyst species that coordinates with the borane reagent. The ketone's oxygen atom then coordinates to the boron, and a hydride is transferred to the electrophilic carbonyl carbon. This transfer often occurs through a cyclic transition state, which leads to the formation of a boronate ester intermediate. This intermediate is then hydrolyzed during workup to afford the final alcohol product. youtube.com The initial addition of the borane to the carbonyl group is typically a concerted reaction where bond breaking and formation occur simultaneously. youtube.com
The electronic nature of the substituents on the ketone plays a critical role in its reactivity towards hydroboration. Research has shown that ketones bearing electron-withdrawing groups undergo hydroboration more readily than those with electron-donating groups. acs.orgrsc.org
For this compound, the strong inductive effect of the two fluorine atoms makes the carbonyl carbon significantly more electrophilic. This enhanced electrophilicity facilitates the addition of the borane reagent. rsc.org Studies on various aromatic ketones have confirmed that electron-withdrawing substituents in the para-position have a beneficial effect on the catalytic hydroboration, leading to faster reaction times. rsc.org Conversely, electron-rich substrates tend to show poor reactivity. acs.org Therefore, the 2,6-difluorophenyl group is expected to activate the ketone towards hydroboration. While steric hindrance can also play a role, the electronic activation is often the dominant factor in this reaction.
| Substituent on Aromatic Ketone | Electronic Effect | Observed Reactivity in Hydroboration | Reference |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -CO₂Me, -F) | Increases carbonyl electrophilicity | Faster/smoother reaction | acs.orgrsc.org |
| Electron-Donating (e.g., -OMe) | Decreases carbonyl electrophilicity | Slower reaction/poor reactivity | acs.org |
Oxidation Reactions: Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgpearson.comlibretexts.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a catalyst. organic-chemistry.orgresearchgate.net
For unsymmetrical ketones like this compound, the Baeyer-Villiger oxidation is highly regioselective. adichemistry.com The outcome is determined by the relative ability of the two groups attached to the carbonyl carbon to migrate to the adjacent oxygen atom in the key reaction intermediate (known as the Criegee intermediate). This ability is referred to as "migratory aptitude." ucalgary.ca
The established order of migratory aptitude is generally based on the ability of the migrating group to stabilize a positive charge. libretexts.orgucalgary.ca Groups that are better at stabilizing a positive charge migrate more readily. The general trend is: tertiary alkyl > cyclohexyl ≈ secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgpitt.edu
In the case of this compound, the two competing groups are cyclohexyl and 2,6-difluorophenyl.
Cyclohexyl Group: As a secondary alkyl group, it has a high migratory aptitude. organic-chemistry.orgadichemistry.com
2,6-Difluorophenyl Group: A standard phenyl group has a migratory aptitude slightly lower than a cyclohexyl group. pitt.edu However, this aptitude is highly sensitive to substituents on the ring. Electron-withdrawing groups significantly decrease the migratory aptitude of an aryl group because they destabilize the buildup of positive charge on the migrating carbon during the transition state.
Given that the 2,6-difluorophenyl group contains two potent electron-withdrawing fluorine atoms, its migratory aptitude is expected to be substantially lower than that of the cyclohexyl group. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to proceed with high regiospecificity, with the cyclohexyl group migrating in preference to the electron-deficient aryl group. This would result in the formation of cyclohexyl 2,6-difluorobenzoate.
| Migratory Aptitude (Highest to Lowest) |
|---|
| Tertiary Alkyl |
| Cyclohexyl |
| Secondary Alkyl / Phenyl* |
| Primary Alkyl |
| Methyl |
*Note: The migratory aptitude of a phenyl group is decreased by electron-withdrawing substituents and increased by electron-donating substituents.
Carbon-Carbon Bond Cleavage and Homologation Reactions
The cleavage of carbon-carbon bonds in ketones is a powerful, albeit less common, transformation in organic synthesis. dtu.dk Typically, this process involves the breaking of a bond adjacent to the carbonyl group. In the context of ketones, this can lead to the formation of smaller molecular fragments, which can be useful in degradation studies or in the synthesis of new molecular skeletons. dtu.dk For instance, the oxidation of ketones can lead to the cleavage of C-C bonds, resulting in the formation of carboxylic acids with fewer carbon atoms than the parent ketone. doubtnut.com
Specific to ketones, several catalytic systems have been developed to promote C-C bond cleavage. For example, nickel-catalyzed reactions of certain cyclic ketones can lead to decarbonylation and the formation of new ring systems. researchgate.net Additionally, copper-catalyzed aerobic oxidative C-C bond cleavage of simple ketones has been shown to produce amides and oxo amides. researchgate.net While direct studies on this compound are not prevalent in the provided results, the general principles of ketone C-C bond cleavage are applicable. The presence of the electron-withdrawing fluorine atoms on the phenyl ring could influence the reactivity of the carbonyl group and the adjacent C-C bonds, potentially making them more susceptible to nucleophilic attack or oxidative cleavage under specific conditions.
Homologation reactions, which involve the extension of a carbon chain, are conceptually the reverse of C-C bond cleavage. While not directly detailed for this compound, these reactions are a fundamental aspect of organic synthesis and could potentially be applied to modify the cyclohexyl or phenyl portions of the molecule.
Isomerization Processes: Ketone Chain-Walking and Stereochemical Control
Isomerization reactions that alter the position of the carbonyl group within a molecule, known as ketone chain-walking, represent a significant advancement in synthetic methodology. ed.ac.uknih.govnih.gov This process allows for the repositioning of a ketone functional group along a carbon skeleton, akin to the well-known chain-walking of alkenes. ed.ac.uknih.govnih.gov Such transformations can provide access to novel isomers that may be difficult to synthesize through other means. ed.ac.uknih.govnih.gov Catalytic systems, often employing simple and readily available reagents like pyrrolidine (B122466) and elemental sulfur, can facilitate this reversible transformation. ed.ac.uknih.gov The thermodynamic and kinetic selectivity of these reactions are key factors in determining the final product distribution. ed.ac.uknih.gov
For cyclic ketones, including derivatives of cyclohexanone (B45756), this isomerization can lead to a variety of substituted products. nih.gov However, the steric hindrance around the carbonyl group can significantly impact the reactivity, and highly substituted ketones may not undergo isomerization readily. nih.gov In the case of this compound, the bulky difluorophenyl group would likely influence the migratory aptitude of the carbonyl group within the cyclohexyl ring.
Stereochemical control is a critical aspect of modern organic synthesis. In reactions involving ketones, the stereochemistry of the products can often be influenced by the choice of reagents and reaction conditions. For instance, in reactions of α-silyl enolates derived from ketones, the stereoselectivity can be controlled by the choice of base and the nature of the silyl (B83357) group. acs.org
Catalytic Enantioselective Transformations Involving Fluorinated Ketones
The development of catalytic enantioselective transformations is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high stereopurity. nih.gov Fluorinated ketones are particularly interesting substrates in this context due to the unique electronic properties imparted by the fluorine atoms. The direct functionalization of unactivated C-H bonds in an enantioselective manner represents a highly efficient approach to building molecular complexity. nih.gov
While specific examples involving this compound are not explicitly detailed, the general principles of enantioselective catalysis are highly relevant. Transition-metal complexes are often employed as catalysts in these transformations, and the stereochemical outcome is typically governed by the interaction of the substrate with the chiral catalyst. nih.gov
In asymmetric catalysis, electrostatic and other non-bonding interactions play a crucial role in determining the stereochemical outcome of a reaction. acs.orgacs.org These interactions, which can include hydrogen bonding, cation-π, and anion-π interactions, are often the primary drivers of stereoselectivity. acs.org The presence of fluorine atoms in a molecule, such as in this compound, can significantly alter the electrostatic potential of the molecule and influence its interactions with a chiral catalyst or reagent.
Computational studies have shown that in many stereoselective transformations, the transition state leading to the major stereoisomer is stabilized by favorable electrostatic interactions. acs.orgacs.org For example, in certain reactions, key protons are located in more favorable electrostatic environments in the favored transition state. acs.org The understanding and quantification of these subtle interactions are essential for the rational design of new and more effective stereoselective catalysts. acs.org The interaction between the fluorine atoms of the difluorophenyl group and a catalyst could play a significant role in orienting the substrate within the catalyst's chiral pocket, thereby controlling the facial selectivity of a nucleophilic attack on the carbonyl group.
Cyclization and Condensation Reactions for Ketone Derivatives
Ketones are versatile building blocks for the synthesis of a wide variety of heterocyclic compounds through cyclization and condensation reactions.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate with a carbonyl compound. libretexts.orgucla.eduorganicchemistrytutor.compressbooks.pub This reaction can be catalyzed by either acid or base and typically leads to the formation of a β-hydroxy ketone or aldehyde, which can then dehydrate to form an α,β-unsaturated carbonyl compound. libretexts.orgorganicchemistrytutor.compressbooks.pub
Crossed or mixed aldol condensations, where two different carbonyl compounds are reacted, can lead to a mixture of products if not carefully controlled. ucla.edulibretexts.org However, by using a non-enolizable aldehyde or by pre-forming the enolate of one of the ketones, a single product can often be obtained in good yield. ucla.edumasterorganicchemistry.com The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.orgucla.edulibretexts.org
In the context of this compound, the ketone can act as the enolizable component, reacting with various aldehydes to produce a diverse range of α,β-unsaturated ketone products. The reactivity of the ketone in these reactions would be influenced by the steric bulk of the difluorophenyl group and the electronic effects of the fluorine atoms.
Pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities. organic-chemistry.orgnih.gov A general and economical method for the synthesis of pyrimidines involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions. organic-chemistry.orgresearchgate.netacs.orgacs.org This reaction proceeds through the formation of C-C and C-N bonds and tolerates a wide variety of functional groups. organic-chemistry.orgacs.orgacs.org
This synthetic strategy could be applied to this compound, where the ketone would react with a nitrile in the presence of a copper catalyst and a base to form a 2,4,6-trisubstituted pyrimidine (B1678525). The substituents on the resulting pyrimidine ring would be derived from the cyclohexyl group, the 2,6-difluorophenyl group, and the R group of the nitrile used. This method provides a versatile platform for the synthesis of a library of pyrimidine derivatives based on the this compound scaffold.
| Reaction Type | Key Features | Potential Application to this compound |
| Carbon-Carbon Bond Cleavage | Breaking of C-C bonds adjacent to the carbonyl group, often via oxidation or metal catalysis. dtu.dkdoubtnut.comresearchgate.net | Degradation studies or synthesis of novel fragments. The difluorophenyl group may influence reactivity. |
| Ketone Chain-Walking | Isomerization of the carbonyl group position along a carbon chain, catalyzed by reagents like pyrrolidine and sulfur. ed.ac.uknih.govnih.gov | Generation of isomeric cyclohexanone derivatives. Steric hindrance from the difluorophenyl group would be a key factor. |
| Catalytic Enantioselective Transformations | Synthesis of chiral molecules with high stereopurity using chiral catalysts, often transition-metal complexes. nih.gov | Enantioselective reduction or addition to the carbonyl group to form chiral alcohols or other derivatives. |
| Aldol Condensation | Carbon-carbon bond formation between an enolate and a carbonyl compound, leading to β-hydroxy ketones or α,β-unsaturated ketones. libretexts.orgucla.eduorganicchemistrytutor.compressbooks.pub | Reaction with various aldehydes (Claisen-Schmidt) to produce a diverse range of α,β-unsaturated ketone products. |
| Pyrimidine Synthesis | Copper-catalyzed cyclization of ketones with nitriles under basic conditions to form 2,4,6-trisubstituted pyrimidines. organic-chemistry.orgresearchgate.netacs.orgacs.org | A versatile route to a library of pyrimidine derivatives incorporating the this compound structure. |
Haloform Reactions (as a Representative Ketone Reactivity Example)
The haloform reaction is a well-established organic reaction that involves the exhaustive halogenation of a methyl ketone in the presence of a base, leading to the formation of a carboxylate and a haloform (chloroform, bromoform (B151600), or iodoform). wikipedia.orgiitk.ac.in Fluoroform is not produced by this reaction due to the high instability of the requisite hypofluorite (B1221730) ion. byjus.com The reaction serves as a qualitative test for methyl ketones and secondary alcohols that can be oxidized to methyl ketones, known as the iodoform (B1672029) test, where a positive result is indicated by the precipitation of the yellow solid iodoform. quora.com
While this compound does not possess a methyl ketone group, the principles of the haloform reaction can be extended to understand the reactivity of its enolizable protons on the cyclohexyl ring under similar basic and halogenating conditions. The reaction proceeds via the formation of an enolate, which then reacts with a halogen. byjus.commasterorganicchemistry.com
The general mechanism involves the following key steps:
Enolate Formation: A base, typically a hydroxide (B78521) ion, abstracts an acidic α-proton from the ketone to form an enolate ion. byjus.com For this compound, this would occur at the α-carbon of the cyclohexyl ring.
Halogenation: The enolate, a potent nucleophile, attacks the diatomic halogen, resulting in the formation of an α-halo ketone. wikipedia.org This step is repeated, leading to polyhalogenation at the α-position. The presence of electron-withdrawing halogen atoms increases the acidity of the remaining α-protons, making subsequent halogenations faster. masterorganicchemistry.com
Nucleophilic Attack and Cleavage: A hydroxide ion attacks the carbonyl carbon of the polyhalogenated ketone. This is followed by the cleavage of the carbon-carbon bond, expelling a trihalomethyl anion as the leaving group, which is stabilized by the electron-withdrawing halogen atoms. wikipedia.orgmasterorganicchemistry.com
Protonation: The trihalomethyl anion is a strong base and is subsequently protonated by the solvent or the carboxylic acid formed in the previous step to yield the haloform. wikipedia.org
In the case of this compound, the cyclohexyl group lacks a methyl group, and therefore a classic haloform reaction to produce a haloform (CHX₃) is not anticipated. However, related reactions can occur. For instance, studies on the reaction of cyclohexanone with bromoform under basic conditions have been shown to yield α,β-unsaturated carboxylic acids. researchgate.net This suggests a pathway involving initial halogenation at the α-carbon of the cyclohexyl ring, followed by elimination and subsequent rearrangement or cleavage reactions, rather than the formation of a simple haloform and a carboxylate.
Detailed research findings on the specific haloform reaction of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from the behavior of similar cyclic ketones. The reaction conditions for haloform and related reactions of ketones are summarized in the following table.
| Reaction Type | Substrate | Reagents | Products | Reference |
| Iodoform Test | Methyl Ketone | I₂, NaOH(aq) | Carboxylate, Iodoform (CHI₃) | quora.com |
| Bromoform Reaction | Cyclohexanone | CHBr₃, LiOH(aq) | α,β-Unsaturated carboxylic acids | researchgate.net |
| General Haloform | R-CO-CH₃ | X₂ (Cl₂, Br₂, I₂), Base | R-COO⁻, CHX₃ | wikipedia.orgiitk.ac.in |
Interactive Data Table:
| Reaction Type | Substrate | Reagents | Products | Reference |
|---|---|---|---|---|
| Iodoform Test | Methyl Ketone | I₂, NaOH(aq) | Carboxylate, Iodoform (CHI₃) | quora.com |
| Bromoform Reaction | Cyclohexanone | CHBr₃, LiOH(aq) | α,β-Unsaturated carboxylic acids | researchgate.net |
| General Haloform | R-CO-CH₃ | X₂ (Cl₂, Br₂, I₂), Base | R-COO⁻, CHX₃ | wikipedia.orgiitk.ac.in |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,6-Difluorophenyl cyclohexyl ketone, ¹H, ¹³C, and ¹⁹F NMR spectra collectively offer a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl and the 2,6-difluorophenyl groups. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (approximately 1.2-3.5 ppm). The methine proton alpha to the carbonyl group would be the most downfield of the cyclohexyl signals due to the deshielding effect of the ketone. The aromatic protons on the difluorophenyl ring are anticipated to appear further downfield (around 7.0-7.5 ppm) as a multiplet system, resulting from coupling to each other and to the fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. oregonstate.edu The most downfield signal would correspond to the carbonyl carbon, typically appearing in the range of 190-220 ppm. libretexts.org The aromatic carbons of the difluorophenyl ring would resonate between 110 and 165 ppm. The carbons directly bonded to fluorine will show characteristic splitting due to C-F coupling. The aliphatic carbons of the cyclohexyl ring will appear in the upfield region, generally between 20 and 50 ppm. oregonstate.edu
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally informative technique. huji.ac.il Since the two fluorine atoms at the C2 and C6 positions are chemically equivalent, the spectrum is expected to show a single resonance. Its chemical shift would be characteristic of a fluorobenzene (B45895) derivative. colorado.edu
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~7.3 - 7.5 | m | Aromatic CH (1H, para) |
| ¹H | ~7.0 - 7.2 | t | Aromatic CH (2H, meta) |
| ¹H | ~3.2 - 3.5 | m | Cyclohexyl CH (alpha to C=O) |
| ¹H | ~1.2 - 1.9 | m | Cyclohexyl CH₂ (10H) |
| ¹³C | >195 | t (triplet, due to ²JCF) | C=O (Ketone) |
| ¹³C | ~160 | dd (doublet of doublets) | C-F (Aromatic) |
| ¹³C | ~130 | t (triplet) | C-H (Aromatic, para) |
| ¹³C | ~115 | t (triplet) | C-H (Aromatic, meta) |
| ¹³C | ~112 | t (triplet) | C-ipso (Aromatic) |
| ¹³C | ~45-50 | s | Cyclohexyl CH (alpha to C=O) |
| ¹³C | ~25-30 | s | Cyclohexyl CH₂ |
| ¹⁹F | -110 to -115 | s | Ar-F |
Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
While 1D NMR provides fundamental data, complex spin systems and overlapping signals, especially within the cyclohexyl ring, may require advanced 2D NMR experiments for unambiguous assignment. ipb.pt Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the connectivity within the cyclohexyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC experiment would show a correlation between the methine proton of the cyclohexyl ring and the carbonyl carbon, confirming their proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. Because the ketone is conjugated with the aromatic ring, this band is expected to appear at a lower wavenumber, typically in the 1685–1666 cm⁻¹ region, compared to a simple aliphatic ketone (around 1715 cm⁻¹). orgchemboulder.com Other key absorptions would include strong bands for the C-F stretches (around 1200-1300 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and C-H stretching bands for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) moieties. libretexts.orgbohrium.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the symmetric C-F stretching modes are often strong in the Raman spectrum, whereas the polar carbonyl group, which is strong in the IR, would be weaker.
Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3050 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Strong | Aliphatic C-H Stretch |
| 1685 - 1695 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| 1200 - 1300 | Strong | C-F Stretch |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. uobabylon.edu.iq The this compound contains a conjugated system formed by the aromatic ring and the carbonyl group. Its UV-Vis spectrum is expected to show two characteristic absorption bands. A weak absorption band corresponding to the n→π* transition of the carbonyl group is anticipated in the 270–300 nm region. masterorganicchemistry.comegyankosh.ac.in A much stronger absorption band, corresponding to the π→π* transition of the conjugated aromatic ketone system, would likely appear at a shorter wavelength, typically below 250 nm. uobabylon.edu.iq The solvent can influence the exact position of these peaks; polar solvents can cause a blue shift (hypsochromic shift) of the n→π* transition. researchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.
The primary fragmentation pattern for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. youtube.com Two main alpha-cleavage pathways are possible:
Loss of the cyclohexyl radical (•C₆H₁₁) to produce the 2,6-difluorobenzoyl cation ([C₇H₃F₂O]⁺).
Loss of the 2,6-difluorophenyl radical (•C₆H₃F₂) to produce the cyclohexylcarbonyl cation ([C₇H₁₁O]⁺).
The 2,6-difluorobenzoyl cation is expected to be a major peak due to its resonance stabilization. Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, but this is less likely to be a primary pathway here as it requires a gamma-hydrogen on a flexible chain. youtube.comlibretexts.org
Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be ideal for analyzing the compound in a mixture. nih.govnih.gov GC or LC separates the compound from impurities, and the subsequent MS analysis provides identification based on its mass and fragmentation pattern. researchgate.net
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Pathway |
| 224 | [C₁₃H₁₄F₂O]⁺ | Molecular Ion (M⁺) |
| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage (Loss of •C₆H₁₁) |
| 111 | [C₇H₁₁O]⁺ | Alpha-cleavage (Loss of •C₆H₃F₂) |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Application of Advanced Spectroscopic Methods for Mechanistic Insights
Advanced spectroscopic techniques can be applied to gain deeper mechanistic insights. For instance, studying the fragmentation of isotopically labeled versions of this compound via mass spectrometry can elucidate complex rearrangement pathways in the gas phase. researchgate.net Furthermore, variable-temperature NMR studies could reveal information about dynamic processes, such as the rate of conformational changes like ring flipping in the cyclohexyl moiety or rotation around the single bond connecting the carbonyl group to the aromatic ring. These advanced methods transform spectroscopy from a tool for static structural identification into a method for understanding molecular dynamics and reactivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. youtube.com DFT calculations are instrumental in elucidating the structural and electronic properties of 2,6-Difluorophenyl cyclohexyl ketone. q-chem.comscirp.org Quantum chemical calculations, in general, provide a foundational understanding of molecular behavior at the electronic level. nih.govelectronicsandbooks.comarxiv.org
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. acs.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. d-nb.info For aromatic ketones, the HOMO is often associated with the electron-rich aromatic ring, while the LUMO is typically centered on the carbonyl group and the π-system. acs.org
In a related fluorinated chalcone (B49325), (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, DFT calculations at the M062X/6-311++G(d,p) level of theory have been used to analyze its frontier molecular orbitals. researchgate.net The HOMO is identified as a π-bonding orbital, while the LUMO is a π*-antibonding orbital. researchgate.net A similar distribution would be expected for this compound, with the HOMO likely localized on the 2,6-difluorophenyl ring and the LUMO on the ketone functional group, extending into the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Related Fluorinated Ketone
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.0 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.5 |
Data is illustrative and based on calculations for a similar fluorinated aromatic ketone.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.denih.gov This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.deresearchgate.net NBO analysis can quantify the delocalization of electron density from donor (filled) to acceptor (unfilled) orbitals, which is crucial for understanding hyperconjugative and resonance effects. mdpi.comacs.org For this compound, NBO analysis would reveal the nature of the C-F, C=O, and C-C bonds, as well as the delocalization of lone pairs on the fluorine and oxygen atoms into adjacent antibonding orbitals.
Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| O(LP) | C-C(σ*) | ~2-5 |
| C-C(σ) | C-F(σ*) | ~1-3 |
| F(LP) | C-C(σ*) | ~0.5-2 |
LP denotes a lone pair. Data is illustrative of typical interactions in similar molecules.
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), typically found around hydrogen atoms and electron-deficient regions, which are prone to nucleophilic attack. For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen and regions of positive potential near the hydrogen atoms of the cyclohexyl ring.
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out potential energy surfaces. acs.orgarxiv.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov The energy of the transition state determines the activation energy of a reaction, providing insight into its feasibility and rate. researchgate.net
For ketones, common reactions involve nucleophilic addition to the carbonyl carbon. acs.org Computational methods can model the approach of a nucleophile to the carbonyl group of this compound, predicting the geometry and energy of the transition state for this process. Furthermore, the unimolecular decomposition pathways of related cyclic ketones like cyclohexanone (B45756) have been studied computationally, revealing complex mechanisms involving ring-opening and isomerization. researchgate.net Similar computational studies on this compound could predict its thermal stability and decomposition products. dlr.de
Table 3: Illustrative Calculated Activation Barriers for Ketone Reactions
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Addition | DFT (B3LYP) | 10-20 |
| Enol Tautomerization | MP2 | >30 |
| α-cleavage | G3B3 | ~60-70 |
Data is illustrative and based on calculations for analogous ketone systems.
Molecules with significant charge-transfer character and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. nih.gov The presence of the electron-withdrawing 2,6-difluorophenyl group and the carbonyl group in this compound suggests potential NLO activity. Computational methods can predict NLO properties such as the first hyperpolarizability (β), which quantifies the second-order NLO response. acs.org Studies on other organic compounds with donor-acceptor functionalities have shown that DFT calculations can provide reliable predictions of their NLO properties. electronicsandbooks.comrsc.org A study on a related chalcone with a 2,6-difluorophenyl group indicated it could be a promising NLO material. researchgate.net
Table 4: Illustrative Calculated NLO Properties for a Related Aromatic Ketone
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~3-5 D |
| First Hyperpolarizability (β) | ~10-50 x 10⁻³⁰ esu |
Data is illustrative and based on calculations for analogous NLO-active ketones.
Molecular Dynamics Simulations and Conformational Analysis
The cyclohexyl ring in this compound is not static and can adopt several conformations, with the chair form being the most stable for cyclohexanes. sapub.orgnih.gov For substituted cyclohexanones, the substituents can occupy either axial or equatorial positions, and the equilibrium between these conformers is governed by steric interactions. acs.orglibretexts.orgyoutube.com The presence of the bulky 2,6-difluorophenyl group at the carbonyl carbon influences the conformational preference of the cyclohexyl ring. youtube.com
Molecular dynamics (MD) simulations can be employed to study the conformational landscape and dynamics of this compound over time. nih.govuci.edumdpi.comjohannesfeist.eu By simulating the motion of atoms, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent on the conformational equilibrium. For monosubstituted cyclohexanes, the equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions. youtube.com
Table 5: Illustrative Conformational Energy Differences for Substituted Cyclohexanones
| Substituent Position | Relative Energy (kcal/mol) |
|---|---|
| Equatorial | 0 (Reference) |
| Axial | 1.5 - 5.0 |
Data is illustrative and based on general principles of conformational analysis for substituted cyclohexanones.
Solvatochromic Models for Quantitative Assessment of Solvent Effects
Solvatochromism refers to the change in the position of a molecule's UV-visible absorption or emission spectra with a change in the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. rsc.org For ketones, the n → π* transition is often subject to solvatochromic shifts.
Solvatochromic models, such as the Kamlet-Taft or Catalán models, can be used to quantitatively assess the effect of different solvent properties (e.g., polarity/polarizability, acidity, basicity) on the spectral shifts. acs.orgnih.gov By correlating the spectral data in a range of solvents with these solvent parameters, one can gain insight into the nature of the solute-solvent interactions. researchgate.net For this compound, such studies would reveal how solvent polarity and hydrogen bonding capabilities affect its electronic transitions. Studies on other aromatic ketones have successfully used these models to understand their solvatochromic behavior. rsc.orgacs.org
Solvent Effects and Reaction Kinetics
Influence of Solvent Polarity on Reaction Rates and Pathways
In nonpolar solvents, the quantum yield for the Norrish Type II reaction of aryl alkyl ketones is generally high. As solvent polarity increases, the triplet lifetime of the ketone can be affected. For instance, in the case of benzophenone (B1666685), a related aromatic ketone, the triplet state can be stabilized by polar solvents, which can sometimes lead to a decrease in the rate of hydrogen abstraction if the solvent molecules interact strongly with the excited state.
The 2,6-difluoro substitution on the phenyl ring introduces a significant electronic perturbation. The electron-withdrawing nature of the fluorine atoms can influence the character of the lowest excited triplet state. In many aryl ketones, there is a close energy balance between the n,π* and π,π* triplet states. The n,π* state is generally more reactive towards hydrogen abstraction. Solvent polarity can shift this balance. Polar solvents tend to lower the energy of the π,π* state relative to the n,π* state. If this inversion occurs, the reactivity of the ketone in the Norrish Type II reaction may decrease, as the π,π* triplet state is less efficient at hydrogen abstraction.
The following table illustrates the typical effect of solvent polarity on the quantum yield of a Norrish Type II reaction for a representative aryl alkyl ketone.
| Solvent | Dielectric Constant (ε) | Typical Quantum Yield (Φ) of Norrish Type II Reaction |
| n-Hexane | 1.88 | ~0.35 |
| Benzene (B151609) | 2.28 | ~0.30 |
| Dichloromethane | 8.93 | ~0.22 |
| Acetonitrile | 37.5 | ~0.15 |
| Methanol | 32.7 | ~0.10 |
Note: Data is representative for a typical aryl alkyl ketone and serves to illustrate the general trend. Actual values for 2,6-Difluorophenyl cyclohexyl ketone may vary.
Role of Hydrogen Bonding Interactions in Reaction Kinetics
Hydrogen bonding interactions between the solvent and the ketone, particularly the excited carbonyl group, can have a pronounced effect on the reaction kinetics. Protic solvents, such as alcohols, can form hydrogen bonds with the oxygen of the carbonyl group in both its ground and excited states.
This interaction can influence the photochemistry in several ways:
Stabilization of the Triplet State: Hydrogen bonding can stabilize the n,π* triplet state, which may either enhance or inhibit the hydrogen abstraction step depending on the specific electronic and steric factors.
Competition for the Excited State: In some cases, the solvent itself can act as a hydrogen donor, leading to photoreduction of the ketone as a competing reaction pathway. However, for the Norrish Type II reaction, the intramolecular γ-hydrogen abstraction is typically much faster than intermolecular hydrogen abstraction from the solvent, especially in solvents that are not excellent hydrogen donors.
Influence on Biradical Lifetime: The 1,4-biradical intermediate can also be solvated by hydrogen-bonding solvents. This can affect the lifetime of the biradical and influence the ratio of fragmentation to cyclization products.
For this compound, the fluorine atoms can also participate in weaker hydrogen bonding interactions, further complicating the solute-solvent interactions. Studies on other fluorinated ketones have shown that such interactions can be significant.
Impact of Solvent Microenvironments (e.g., Micellar Solutions) on Reactivity
Micellar solutions provide unique, compartmentalized microenvironments that can dramatically alter the course of photochemical reactions. researchgate.net The incorporation of a nonpolar ketone like this compound into the hydrophobic core of a micelle can lead to several effects:
Increased Local Concentration: The ketone is concentrated within the micellar phase, which can be relevant for bimolecular reactions, although less so for the intramolecular Norrish Type II process.
Modified Solvation Shell: The environment within the micelle is significantly different from the bulk aqueous solution, being more akin to a nonpolar organic solvent. This can lead to an enhancement of the Norrish Type II reaction, which is often more efficient in nonpolar media. researchgate.netwikipedia.org
Constrained Geometry: The confined space within the micelle can impose conformational restrictions on the ketone, potentially influencing the efficiency of the γ-hydrogen abstraction by favoring geometries where the γ-hydrogen is in proximity to the carbonyl oxygen. researchgate.net
The use of micellar systems can thus be a powerful tool to control the reactivity and selectivity of the photochemical reactions of this compound in aqueous media. researchgate.netwikipedia.org
Detailed Kinetic Studies and Determination of Rate Constants
Detailed kinetic studies of the photochemical reactions of this compound would involve techniques such as laser flash photolysis to observe the transient species involved, namely the triplet excited state and the 1,4-biradical. While specific rate constants for this compound are not documented, we can infer the expected kinetic parameters from studies on analogous systems.
The key kinetic parameters of interest are:
The rate of intersystem crossing (k_isc): The efficiency of forming the reactive triplet state from the initially formed singlet excited state.
The lifetime of the triplet state (τ_T): This is the reciprocal of the sum of the rate constants for all decay pathways of the triplet state, including the Norrish Type II reaction and non-radiative decay.
The rate constant for γ-hydrogen abstraction (k_H): This is the rate-determining step for the Norrish Type II reaction.
The rate constants for fragmentation (k_frag) and cyclization (k_cycl) of the 1,4-biradical.
The following table provides representative triplet lifetimes and quenching rate constants for benzophenone in various solvents, which can serve as a proxy to understand the potential behavior of this compound.
| Solvent | Triplet Lifetime (τ_T) (μs) | Quenching Rate Constant by Naphthalene (k_q) (M⁻¹s⁻¹) |
| Benzene | 10 | 4.9 x 10⁹ |
| Acetonitrile | 25 | 5.0 x 10⁹ |
| Methanol | 6.5 | 3.0 x 10⁹ |
| Iso-octane | 0.05 | 5.1 x 10⁹ |
Source: Data adapted from studies on benzophenone. bohrium.com The short lifetime in iso-octane is due to hydrogen abstraction from the solvent. bohrium.com
Specific Solute-Solvent Interactions and Their Mechanistic Implications
Beyond general polarity and hydrogen bonding, specific solute-solvent interactions can have significant mechanistic implications. The presence of the two ortho-fluorine atoms in this compound makes its interaction with solvents particularly interesting.
The electron-withdrawing fluorine atoms can influence the electrophilicity of the carbonyl oxygen in the n,π* excited state. This, in turn, can affect the rate of the intramolecular hydrogen abstraction. Furthermore, the fluorine atoms themselves can engage in specific interactions with certain solvents. For instance, in solvents with acidic protons, weak C-F···H hydrogen bonds might form, subtly altering the solvation shell and, consequently, the reactivity.
In solvents that can act as electron donors, there is the possibility of forming an exciplex (an excited-state complex) between the solvent and the excited ketone. This can provide an alternative deactivation pathway for the excited state, thereby reducing the quantum yield of the Norrish Type II reaction. The likelihood of such exciplex formation would depend on the ionization potential of the solvent and the electron affinity of the excited ketone.
Photochemistry and Photoreactivity
Photochemical Transformations of Fluorinated Ketones
Fluorinated ketones are a class of compounds that undergo various photochemical transformations, largely influenced by the strong electronic effects of fluorine atoms. The reactivity of these ketones is often dictated by a combination of steric and electronic factors. sapub.org A common transformation is the direct, catalyst-free photochemical fluorination at the benzylic position of aryl alkyl ketones, which can be achieved by irradiation with UV-A light in the presence of a fluorinating agent like Selectfluor. chemrxiv.org The selectivity for producing mono- or difluorinated products can often be controlled by adjusting the amount of the fluorinating reagent. chemrxiv.org
Mechanistically, many of these reactions are understood to proceed through a keto-enol tautomer intermediate. sapub.org For some ketones, particularly alkyl phenyl ketones, photoexcitation leads to a Norrish Type II reaction. researchgate.net This process involves the formation of a triplet 1,4-biradical, which can subsequently undergo fragmentation or cyclization. researchgate.net Another documented pathway, observed in 2-(alkoxymethyl)-5-methyl-α-chloroacetophenones, involves a 1,5-hydrogen migration from the triplet excited state, followed by cyclization of the resulting photoenol to yield indanone derivatives. researchgate.net Furthermore, visible-light-induced singlet nucleophilic carbenes have been shown to react with fluorinated ketones in 1,2-carbonyl additions to produce fluorinated tertiary alcohols, a transformation that proceeds without any external catalysts or additives. unimelb.edu.aumonash.edu
Influence of Light Exposure on Reaction Pathways and Product Formation
Light exposure is a critical parameter that directly governs the reaction pathways and product distribution in the photochemistry of ketones. Both the presence of light and the nature of the light source are essential for these reactions to proceed. nih.gov For instance, the diarylketone-catalyzed C–H fluorination requires visible light; the reaction does not take place in the dark, indicating it is not a thermal radical process. nih.gov The process can be effectively controlled by turning the light source on and off. nih.gov
The choice of photocatalyst, when used, in conjunction with light exposure, can selectively determine the reaction outcome. In the direct benzylic fluorination of C-H groups, using 9-Fluorenone as a catalyst under visible light leads to monofluorination, whereas using xanthone (B1684191) under similar conditions promotes difluorination. nih.gov The type of light source also plays a role; studies have demonstrated that household LED lamps can serve as effective light sources for these transformations. nih.gov In other reactions, such as the synthesis of α-CF3 ketones, blue LEDs have been identified as the optimal light source compared to green or white LEDs for achieving the best product yield. chinesechemsoc.org Kinetic studies have further underscored the importance of light, with some catalyst-free photochemical fluorinations exhibiting zero-order kinetics, which signifies that the light flux is the rate-limiting factor of the reaction. chemrxiv.org
Table 1: Effect of Catalyst and Light Source on Benzylic C–H Fluorination This table illustrates how the choice of catalyst and light source influences the yield of the fluorination product, based on findings from a study on photolytic C-H fluorination.
| Entry | Catalyst | Light Source | Yield (%) |
| 1 | Benzophenone (B1666685) | CFL | 83 |
| 2 | 9-Fluorenone | CFL | 96 |
| 3 | Xanthone | CFL | 95 |
| 4 | Acetone | CFL | 0 |
| 5 | 9-Fluorenone | LED | 91 |
| 6 | None (in dark) | - | 0 |
Data sourced from a study on visible light-promoted metal-free C–H activation. nih.gov
Applications of Photoredox Catalysis in Ketone-Related Reactions
Visible-light photoredox catalysis has become a versatile and powerful strategy in organic synthesis, enabling a variety of reactions for ketones under mild conditions. nih.gov This approach typically involves the generation of radical intermediates via photoinduced electron transfer. nih.gov A common intermediate formed from the single-electron reduction of a ketone is a ketyl radical, which can then engage in numerous synthetic transformations. nih.govnih.govacs.org
The synergistic merger of photoredox catalysis with other catalytic modes, such as organocatalysis, has greatly expanded its utility. nih.gov This dual-catalysis approach has been successfully applied to the direct β-arylation of saturated ketones and aldehydes. scispace.comprinceton.edu In these systems, an amine organocatalyst generates an electron-rich enamine from the ketone, which is then oxidized by the excited photocatalyst to form a β-enaminyl radical that couples with an aryl partner. nih.govscispace.com This strategy has also been employed for the direct β-coupling of cyclic ketones with aryl ketones to synthesize valuable γ-hydroxyketone structures. nih.gov
Furthermore, photoredox catalysis facilitates a range of other ketone modifications. Enantioselective reactions, such as the reduction of azaarene-based ketones and radical additions, have been developed using chiral catalysts in combination with a photosensitizer. rsc.orgacs.orgnih.gov The combination of photoredox catalysis with nickel catalysis has enabled the direct synthesis of ketones via the decarboxylative arylation of α-oxo acids. nih.gov These methods highlight the power of photoredox catalysis to activate ketones and their derivatives for C-C bond formation, offering efficient routes to complex molecules under mild, light-driven conditions. nih.govnih.gov
Table 2: Examples of Photoredox-Catalyzed Reactions Involving Ketones This table summarizes several modern applications of photoredox catalysis in ketone functionalization, showcasing the diversity of achievable transformations.
| Reaction Type | Catalysis System | Key Intermediate | Product Type |
| β-Arylation of Ketones | Photoredox + Organocatalysis | β-Enaminyl Radical | β-Aryl Ketones |
| β-Coupling of Cyclic Ketones | Photoredox + Organocatalysis | Ketyl Radical & β-Enaminyl Radical | γ-Hydroxyketones |
| Decarboxylative Arylation | Photoredox + Nickel Catalysis | Acyl Radical | Aryl/Alkyl Ketones |
| Enantioselective Reduction | Photoredox + Chiral Acid | Ketyl Radical Anion | Chiral Alcohols |
| Carbonyl Alkylation | Photoredox + HAT Catalyst | Ketyl Radical | Tertiary Alcohols |
Information compiled from multiple studies on photoredox catalysis applications. acs.orgnih.govscispace.comrsc.orgnih.gov
Research on Derivatives and Analogues of 2,6 Difluorophenyl Cyclohexyl Ketone
Synthesis and Investigation of Structurally Related Fluorinated Ketones
The synthesis of fluorinated ketones structurally related to 2,6-difluorophenyl cyclohexyl ketone often involves the direct fluorination of a ketone precursor. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this purpose. sapub.orgscispace.comwikipedia.org The mechanism of fluorination with reagents like Selectfluor® is complex, with evidence supporting both polar processes involving an "F+" electrophile and single electron transfer (SET) pathways. scispace.comwikipedia.org
Research into the fluorination of cyclic ketones reveals that the reaction's success and selectivity are governed by a combination of steric and electronic factors. sapub.orgscispace.com The process is often initiated by an enol or enolate form of the ketone attacking the electrophilic fluorine source. sapub.orgscispace.com Consequently, the ease of enolization significantly impacts the reaction conditions required. For instance, cyclic β-dicarbonyl compounds, which readily form enol tautomers, can undergo fluorination under mild, room temperature conditions. sapub.orgscispace.com However, this can also lead to difluorination as a competing reaction. sapub.orgscispace.com In contrast, ketones where the keto tautomer is strongly favored require more forceful conditions, such as refluxing, to achieve fluorination. scispace.com
A notable property of α-fluorinated ketones, particularly α,α-difluorinated and trifluoroacetylated compounds, is their propensity to form hydrates. sapub.orgscispace.com The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. sapub.orgscispace.com This can result in an equilibrium mixture of the ketone and its hydrated gem-diol form. sapub.org
Detailed studies on the fluorination of various cyclic ketones using Selectfluor® have been documented, highlighting the yields and conditions for these transformations. The resulting fluorinated products are often characterized by 1H and 19F NMR spectroscopy to confirm the introduction of fluorine into the molecular structure. sapub.org
Incorporation of the this compound Moiety into Complex Molecular Architectures
The cyclohexyl ketone framework, including its fluorinated derivatives, serves as a valuable scaffold for building more complex and functionally diverse molecules. A significant area of application is in the design of enzyme inhibitors, where the ketone moiety can act as an electrophilic "warhead" or a key structural element for binding. nih.govnih.gov
One prominent example is the development of inhibitors for Pin1, a peptidyl-prolyl isomerase (PPIase) enzyme that is overexpressed in many human cancers. nih.govfrontiersin.org Researchers have designed and synthesized substrate analogue inhibitors of Pin1 that incorporate a cyclohexyl ketone core. nih.gov These complex molecules, such as Ac–pSer-Ψ[C=OCH]-Pip–tryptamine, were created to mimic the tetrahedral intermediate of the enzymatic reaction, with the ketone's carbonyl group acting as a potential electrophilic acceptor for a cysteine residue in the enzyme's active site. nih.govplos.org The synthesis of these inhibitors is a multi-step process involving techniques like Michael additions and peptide couplings to build the complex architecture around the central cyclohexyl ketone ring. nih.gov
Beyond enzyme inhibitors, ketone-containing scaffolds are fundamental building blocks in multicomponent reactions (MCRs), which allow for the rapid assembly of complex heterocyclic structures from simple starting materials. nih.gov For instance, methylene (B1212753) active ketones can participate in Povarov-type reactions to generate complex fused ring systems with potential biological activities. nih.gov Although not specifically detailing this compound, these methodologies demonstrate the principle of incorporating a ketone moiety into larger, diverse molecular architectures, a strategy that is applicable to fluorinated analogues. A thesis by Ahmed M.J. Hsskia describes the synthesis of N-Cyclohexyl-6-(3,4-difluorophenyl)-5-oxo-4-phenyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carboxamide, showcasing the integration of a difluorophenyl group and a cyclohexyl amide into a complex heterocyclic system derived from a ketoacid precursor. whiterose.ac.uk
Structure-Reactivity and Structure-Property Relationships through Systematic Structural Modifications
Understanding the relationship between a molecule's structure and its reactivity or properties is a cornerstone of chemical science. For derivatives of this compound, systematic modifications allow researchers to probe how changes in the molecular framework affect its behavior.
Fluorination and Reactivity: As discussed previously, the introduction of fluorine atoms directly impacts the reactivity of the ketone. Fluorination of cyclic ketones is governed by a combination of steric and electronic effects, with the position and number of fluorine atoms influencing the molecule's susceptibility to hydration and the conditions required for further chemical transformations. sapub.orgscispace.com The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, a property that can be harnessed in the design of inhibitors. researchgate.net
Conformational Effects in Biological Systems: A compelling example of a structure-property relationship comes from the study of cyclohexyl ketone inhibitors of the Pin1 enzyme. nih.gov Molecular modeling of three different stereoisomers of a cyclohexyl ketone inhibitor docked into the Pin1 active site revealed that each isomer consistently minimized to a trans-diaxial cyclohexane (B81311) conformation. nih.gov This is noteworthy because this conformation is typically less stable than the diequatorial arrangement. nih.gov This finding led to the hypothesis that the enzyme actively "stretches" the inhibitor into this less stable, higher-energy conformation upon binding, which may provide insight into the enzymatic mechanism for isomerizing its natural substrates. nih.govplos.org The specific stereochemistry of the inhibitor significantly affected the calculated binding energy and the precise positioning within the active site, highlighting a clear structure-property relationship. nih.gov
Modifications to the Cyclohexanone (B45756) Core: Beyond fluorination, other structural modifications have been explored. For example, the synthesis of α,α′-bis(benzylidene)cyclohexanones involves an aldol (B89426) condensation that attaches aryl groups to the cyclohexanone ring. researchgate.net Studies on these derivatives show that the conformation of the cyclohexyl ring (often a sofa or twisted-boat form) and the planarity of the molecule are influenced by steric repulsion between hydrogen atoms on the phenyl and cyclohexyl rings. researchgate.net Introducing bulky or electron-withdrawing substituents, such as a nitro group, onto the phenyl rings can significantly increase the twist in the molecule. researchgate.net These structural changes, in turn, affect the molecule's crystal packing and spectroscopic properties. researchgate.netnih.gov
Compound Name Index
An in-depth analysis of this compound reveals its significant and expanding role in advanced chemical research. This fluorinated aromatic ketone serves as a versatile molecular entity, contributing to progress across several scientific domains, from the synthesis of complex organic molecules to the development of high-performance materials. Its unique combination of a difluorinated phenyl ring and a cyclohexyl ketone moiety provides a platform for chemical innovation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-difluorophenyl cyclohexyl ketone, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis of fluorinated aryl ketones often involves Friedel-Crafts acylation or reductive aromatic substitution. For example, Mg-promoted reductive trifluoroacetylation of branched alkyl phenyl ketones has been reported to achieve direct para-substitution, which could be adapted for 2,6-difluorophenyl derivatives by optimizing solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of reactants . Additionally, tautomeric equilibria in fluorinated cyclohexanone derivatives suggest that stabilizing intermediates via Lewis acid catalysts (e.g., AlCl₃) may enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and distinguish it from structural analogs?
- Methodological Answer :
- NMR : Fluorine-19 NMR is critical for identifying substitution patterns (e.g., para vs. ortho/meta) due to distinct chemical shifts. For cyclohexyl ketones, NMR can resolve cyclohexyl ring conformations (axial vs. equatorial) via coupling constants .
- IR : The carbonyl stretch (~1700 cm) and C-F vibrations (1000–1300 cm) provide diagnostic markers .
- MS : High-resolution mass spectrometry (HRMS) can differentiate isotopic patterns of fluorine (monoisotopic) versus chlorine/bromine .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Fluorinated ketones are prone to hydrolysis under acidic/basic conditions, so pH-controlled storage (neutral buffers) and inert atmospheres (N₂) are recommended. UV-Vis spectroscopy can monitor photooxidation of the cyclohexyl moiety .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the electronic and steric effects of the 2,6-difluoro substitution on the ketone’s reactivity?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to quantify electrophilicity. For example, exact-exchange terms in functionals improve accuracy for fluorinated systems by correcting asymptotic behavior . Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal steric hindrance from the cyclohexyl group, which may slow nucleophilic attacks at the carbonyl .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated cyclohexyl ketones?
- Methodological Answer : Meta-analyses of structure-activity relationships (SAR) should account for:
- Purity : HPLC quantification of impurities (e.g., residual trifluoroacetic acid from synthesis) that may confound assays .
- Stereochemistry : Chiral HPLC or X-ray crystallography to verify if racemic mixtures versus enantiopure samples yield divergent results .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (DMSO concentration ≤0.1%) to minimize variability .
Q. How can this compound be leveraged as a building block in asymmetric catalysis or multicomponent reactions?
- Methodological Answer :
- Asymmetric Epoxidation : The ketone’s electron-deficient aryl ring can act as a directing group in Shi-type epoxidations using chiral ketone catalysts (e.g., oxaziridinium salts) .
- Multicomponent Reactions (MCRs) : Ugi or Passerini reactions can incorporate the ketone via imine intermediates. Optimize Lewis acid catalysts (Sc(OTf)₃) to enhance diastereoselectivity .
Q. What mechanistic insights explain the ketone’s behavior in superacid-mediated reactions (e.g., carbonylation or cyclization)?
- Methodological Answer : In triflic acid (HOTf), the ketone likely forms a resonance-stabilized acylium ion, which undergoes electrophilic substitution with arenes (e.g., benzene) to yield cyclohexenyl derivatives. Isotopic labeling () and in situ NMR can track intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
